5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide
Description
5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide (CAS: 446829-29-4) is a prolinamide derivative characterized by a pyrrolidin-2-one (5-oxoproline) backbone substituted with a 3-(trifluoromethyl)phenyl group at the amide nitrogen (Fig. 1). Its molecular formula is C₁₂H₁₁F₃N₂O₂, with a molecular weight of 272.22 g/mol . The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The compound’s structural simplicity and modular synthesis route allow for derivatization to optimize target-binding interactions .
Properties
IUPAC Name |
5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(19)9-4-5-10(18)17-9/h1-3,6,9H,4-5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJMCBMLYHAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable proline derivative under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Bond Functionalization
The prolinamide scaffold undergoes modifications at the amide nitrogen or carbonyl group. In prodrug development (e.g., DON analogs), esterification of the 5-oxo group with tert-butyl or cyclopropylmethyl promoieties enhances solubility and metabolic stability . For example:
text5-oxo-prolinamide + *tert*-butyl chloroformate → *tert*-butyl ester derivative
Key Data:
| Promoiety | Solubility Improvement | Metabolic Stability (Plasma) |
|---|---|---|
| tert-Butyl | >30-fold | >90% intact after 24 h |
| Cyclopropyl | 15-fold | 85% intact after 24 h |
Enzymatic Interactions
The 5-oxo group is critical for substrate recognition by 5-oxo-L-prolinase, an enzyme involved in glutathione metabolism. Analog studies indicate:
-
Structural Requirements :
-
Reaction Outcome :
Cyclization Reactions
Trifluoromethylphenyl-substituted prolinamides participate in annulation reactions. For example, (3+3)-cyclization with nitrile imines yields triazinone derivatives :
text5-oxo-prolinamide + CF3CN imine → Trifluoromethylated triazinone
Conditions :
Stability Under Physiological Conditions
The trifluoromethylphenyl group confers resistance to hydrolysis:
Scientific Research Applications
Medicinal Chemistry Applications
5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide is primarily studied for its role as a sodium channel modulator . Voltage-gated sodium channels are crucial in the propagation of action potentials in neurons, making them significant targets for treating neurological disorders such as epilepsy and chronic pain.
Sodium Channel Blockers
Research indicates that compounds similar to this compound can act as use-dependent sodium channel inhibitors. This mechanism is beneficial in conditions like:
- Epilepsy : By inhibiting excessive neuronal firing, these compounds may reduce seizure activity.
- Chronic Pain : Sodium channel blockers have been shown to alleviate symptoms of neuropathic pain by modulating excitability in sensory neurons .
Pharmacological Insights
The pharmacological profile of this compound suggests it may possess anti-inflammatory properties. Studies have demonstrated that similar compounds can be metabolized into active anti-inflammatory agents, indicating potential applications in treating inflammatory diseases .
Case Studies
A notable study involved the synthesis of a related compound that demonstrated significant anti-inflammatory effects in animal models. The compound was absorbed intact and metabolized to yield plasma concentrations comparable to established anti-inflammatory drugs, suggesting a promising therapeutic profile for this compound .
Neurobiological Applications
In neurobiology, the modulation of sodium channels by compounds like this compound has implications for treating psychiatric disorders. Use-dependent sodium channel blockers may help manage symptoms associated with schizophrenia and other psychotic disorders by reducing excessive glutamate release in the brain .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomer: 5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide
This isomer (Fig. 2) shares the same molecular formula and weight as the target compound but differs in the substituent position (-CF₃ at the ortho position vs. meta). For example, ortho-substituted analogs may exhibit lower solubility due to increased molecular planarity .
Key Difference :
Fluorinated Peptidomimetic Aldehyde (18c)
The compound 5-fluoro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)picolinamide (Fig. 3) features a fluorinated picolinamide group and a complex peptidomimetic backbone. Unlike the target compound, it includes a 2-oxopyrrolidine moiety and an aldehyde functional group, which enhance protease resistance and enable covalent binding to enzyme active sites .
Key Differences :
5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
This derivative (Fig. 4) replaces the pyrrolidinone core with an oxazolidinone-thiophene hybrid structure. The chloro and morpholino groups enhance electron-withdrawing effects and solubility, respectively. Its stepwise synthesis via isoindoline-1,3-dione intermediates contrasts with the target compound’s straightforward amidation route .
Key Differences :
Sulfonyl/Sulfinyl-containing Analogs
Compounds like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide (Fig. 5) incorporate sulfonyl/sulfinyl groups, which increase polarity and aqueous solubility.
Key Differences :
- Polarity : Sulfonyl groups improve solubility but may reduce membrane permeability.
- Target Interactions: Cyano and sulfinyl groups enable dual hydrogen-bonding and hydrophobic interactions .
Data Table: Structural and Physicochemical Comparison
Biological Activity
5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a prolinamide structure with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is CHFNO, and its structure can influence its interaction with biological targets.
The compound’s mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group is believed to enhance the compound's reactivity and binding affinity, affecting its overall biological activity. Research indicates that it may interact with various molecular targets involved in cellular signaling pathways.
Biological Activity
Research on this compound has indicated several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cells through apoptosis induction.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are critical in cancer progression and inflammation. Its potential as a kinase inhibitor has drawn attention for therapeutic applications.
Case Studies
- Cytotoxicity Assay : In vitro assays conducted on multiple cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity compared to control compounds.
- Kinase Inhibition Study : A study focusing on the inhibition of Pim-1 kinase showed that the compound effectively reduced enzyme activity with an IC50 value of approximately 50 nM, suggesting its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | Human cancer cell lines | 10 - 30 | |
| Kinase Inhibition | Pim-1 kinase | 0.050 | |
| Enzyme Interaction | Various kinases | Variable |
Research Applications
The unique chemical structure of this compound makes it a valuable scaffold in drug development. Its applications include:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Biochemical Research : To study enzyme kinetics and cellular signaling pathways.
Q & A
Q. What are the established synthetic routes for 5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide, and how can purity be optimized?
Synthesis typically involves multi-step protocols, including condensation reactions between prolinamide derivatives and trifluoromethyl-substituted aryl intermediates. For example, analogous compounds like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate are synthesized via bromination and esterification steps, followed by coupling reactions . To optimize purity:
Q. How can crystallographic data for this compound be obtained and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm substituent positions (e.g., trifluoromethyl group at meta position) via and NMR .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) stretches around 1650–1750 cm and 3200–3400 cm, respectively .
- Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Target selection : Prioritize enzymes like hDHODH or EGFR, where trifluoromethylphenyl groups enhance binding affinity .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the trifluoromethyl group using partial charge calculations .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. What strategies address contradictory bioactivity data across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Structural analogs : Compare results with derivatives like N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine, where substituent positioning alters activity .
- Meta-analysis : Use cheminformatics tools (e.g., KNIME) to aggregate data and identify outliers .
Q. How can QSAR models improve the design of prolinamide derivatives?
- Descriptor selection : Include electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) parameters for the trifluoromethyl group .
- Training data : Use public databases (ChEMBL, PubChem) and in-house data on analogs like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate .
- Validation : Apply leave-one-out cross-validation and external test sets to ensure robustness .
Q. What formulation challenges arise from the compound’s physicochemical properties?
- Solubility : The trifluoromethyl group increases hydrophobicity. Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation .
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. Protect from light to prevent photolysis of the amide bond .
Data Analysis and Interpretation
Q. How should researchers resolve conflicting crystallographic refinement results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
